molecular formula C6H5N3O4 B15252577 3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid

3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid

Cat. No.: B15252577
M. Wt: 183.12 g/mol
InChI Key: JWBCDHJJPNTGQB-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid is an organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of methoxycarbonyl and carboxylic acid functional groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and disinfectants.

    1,3,5-Triazine-2,4,6-triamine: Commonly used in the production of melamine resins.

    2,4-Diamino-6-chloro-1,3,5-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-(Methoxycarbonyl)-1,2,4-triazine-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other triazine derivatives may not be suitable.

Properties

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

3-methoxycarbonyl-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C6H5N3O4/c1-13-6(12)4-7-2-3(5(10)11)8-9-4/h2H,1H3,(H,10,11)

InChI Key

JWBCDHJJPNTGQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=N1)C(=O)O

Origin of Product

United States

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